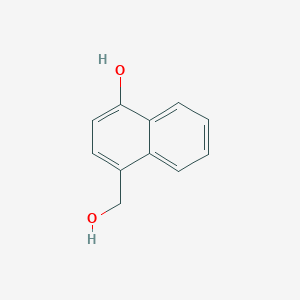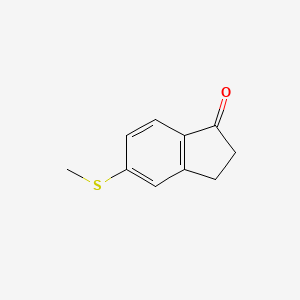![molecular formula C8H11N3O2 B11912296 2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B11912296.png)
2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by an oxazolo-pyrimidine core, which is a fused bicyclic system containing both oxygen and nitrogen atoms. The presence of an aminomethyl group and a methyl group further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the oxazolo-pyrimidine core through intramolecular cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazolo-pyrimidine core or the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it a subject of medicinal chemistry research.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one involves its interaction with specific molecular targets. The oxazolo-pyrimidine core can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrimidinamine Derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities.
Thieno[3,2-d]pyrimidine Derivatives: These compounds have a fused thieno-pyrimidine core and are known for their anticancer properties.
Quinazolin-4(3H)-ones: These compounds have a quinazoline core and are evaluated for their potential as anticancer agents.
Uniqueness: 2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one is unique due to its specific oxazolo-pyrimidine structure, which imparts distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(aminomethyl)-6-methyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H11N3O2/c1-5-3-11-4-6(2-9)13-8(11)10-7(5)12/h3,6H,2,4,9H2,1H3 |
InChI Key |
IDKIBQOZXZLNNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CC(OC2=NC1=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(1-Azaspiro[4.5]decan-1-yl)ethanone](/img/structure/B11912226.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11912227.png)



![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11912250.png)


![7-Methylimidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B11912270.png)

![3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11912288.png)
